Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[benzyl(methyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)16-10-11-17(4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWYVTAQBOKVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005240 | |
| Record name | tert-Butyl hydrogen {2-[benzyl(methyl)amino]ethyl}carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849472-99-7 | |
| Record name | tert-Butyl hydrogen {2-[benzyl(methyl)amino]ethyl}carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate typically involves the reaction of tert-butyl carbamate with benzyl(methyl)amine. The reaction is usually carried out in the presence of a base such as diisopropylethylamine (DiPEA) to facilitate the formation of the carbamate bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or amides
Scientific Research Applications
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural and functional differences between tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate and related compounds:
Key Observations :
- Steric Effects: Bulkier substituents (e.g., benzyl vs. methyl) reduce reaction yields in coupling reactions. For example, tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate achieves 49% yield in salicylic acid amidation, while simpler analogues may perform better .
- Functional Versatility: The aminoethyl chain in tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate allows sequential functionalization, as demonstrated by its use in nicotinamide and salicylate conjugations .
Insights :
- Coupling Efficiency : Palladium-catalyzed reactions (e.g., Suzuki coupling in ) achieve moderate yields (~56%), comparable to amidation reactions of tertiary amines (~49% in ).
- Acid Sensitivity : Boc-protected amines (e.g., the target compound) are efficiently deprotected using trifluoroacetic acid (TFA), as seen in related structures .
Physicochemical Properties
Predicted properties based on structural analogues:
| Property | This compound | Tert-butyl 2-(methylamino)ethylcarbamate | [2-[benzyl(tert-butyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate |
|---|---|---|---|
| Density (g/cm³) | ~1.09 (estimated) | 1.080 | 1.095 |
| Boiling Point (°C) | ~380 (estimated) | 311.5 | 382.5 |
| pKa | ~8.5 (amine) | 14.62 | N/A |
Notes:
Biological Activity
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{19}N_{2}O_{2}, with a molecular weight of 236.31 g/mol. The compound features a tert-butyl group, a benzyl group, and a carbamate functional group, which contribute to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods, commonly involving reduction reactions. A notable method includes a two-step process using sodium borohydride, yielding high-purity products with good yields.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives containing carbamate functionalities have been synthesized and tested against various bacterial strains such as E. coli, M. luteus, and B. cereus. These studies utilized microdilution broth susceptibility assays, demonstrating that some derivatives showed high activity against these pathogens while maintaining low toxicity levels .
The mechanism of action for compounds like this compound often involves interaction with specific biological targets. The presence of amino and carbamate functionalities suggests potential interactions with enzymes or receptors, leading to inhibition or modulation of their activity.
Case Studies
- Antibacterial Evaluation : A study synthesized various carbamate derivatives and evaluated their antibacterial properties using the Artemia salina bioassay for cytotoxicity alongside microdilution assays for antibacterial efficacy. Results indicated that certain derivatives were highly effective against E. coli and B. cereus, showcasing the potential for further development as antimicrobial agents .
- Comparative Analysis : In a comparative study, this compound was analyzed against structurally similar compounds. The unique combination of its functional groups provided distinct biological properties compared to analogs like tert-butyl (2-aminoethyl)carbamate and di-tert-butyl dicarbamate.
Summary Table of Biological Activities
| Compound Name | Activity Type | Target Organisms | Observations |
|---|---|---|---|
| This compound | Antibacterial | E. coli, M. luteus, B. cereus | High activity with low toxicity |
| Tert-butyl (2-aminoethyl)carbamate | Antibacterial | Various strains | Moderate activity |
| Di-tert-butyl dicarbamate | Antibacterial | Limited efficacy reported | Low activity |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via carbamate protection of the primary amine. A common approach involves reacting 2-(benzyl(methyl)amino)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydride or triethylamine) in anhydrous dichloromethane or THF .
- Key Variables :
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful moisture control.
- Yield Optimization : Pilot studies suggest yields of 70–85% under inert atmospheres (N₂/Ar) .
Q. How can researchers purify and characterize this compound to ensure high purity for downstream applications?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures improves crystalline purity .
- Characterization :
- NMR : Key signals include tert-butyl protons (~1.4 ppm, singlet) and carbamate carbonyl (~155 ppm in ¹³C NMR) .
- HPLC/MS : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and ESI-MS ([M+H]⁺ expected ~307.4) .
Advanced Research Questions
Q. What reaction mechanisms govern the decomposition or instability of this compound under acidic/basic conditions?
- Mechanistic Insight : The tert-butyl carbamate group is acid-labile. Under mild acidic conditions (e.g., TFA/DCM), cleavage occurs via protonation of the carbonyl oxygen, leading to tert-butyl cation elimination and free amine generation .
- Stability Data :
| Condition | Half-Life (25°C) | Major Degradation Product |
|---|---|---|
| pH 2.0 (HCl) | 2 hours | 2-(benzyl(methyl)amino)ethylamine |
| pH 10.0 (NaOH) | >48 hours | Stable |
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- DFT Applications : Calculations at the B3LYP/6-31G* level reveal electron density distribution on the carbamate carbonyl, explaining its nucleophilic susceptibility .
- Docking Studies : Preliminary models suggest weak binding (Kd ~100 µM) to acetylcholinesterase, warranting experimental validation via SPR or ITC .
Q. How should researchers address contradictory spectroscopic data observed across synthetic batches?
- Troubleshooting Workflow :
Impurity Profiling : Compare HPLC traces with spiked standards (e.g., unreacted amine, tert-butanol byproducts) .
Isotopic Labeling : Use ¹⁵N-labeled Boc-protecting agents to track unintended side reactions .
Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify intermediates causing variability .
Guidance for Further Research
- Unresolved Challenges : The compound’s low aqueous solubility limits in vivo applications. Consider PEGylation or prodrug strategies .
- Data Gaps : Limited studies on enantiomeric purity effects. Chiral HPLC or X-ray crystallography recommended for stereochemical analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
